4-Amino-3-cyclobutylbutanoic acid hydrochloride is a synthetic organic compound that belongs to the class of amino acids. It features a cyclobutyl group attached to a butanoic acid backbone, making it structurally unique among amino acids. This compound is often studied for its potential applications in pharmaceuticals, particularly in neuropharmacology and as a building block for the synthesis of various biologically active molecules.
The compound is typically synthesized in laboratory settings, as it is not commonly found in nature. It can be derived from various synthetic pathways involving the modification of existing amino acids or through the construction of the cyclobutyl group from simpler precursors.
4-Amino-3-cyclobutylbutanoic acid hydrochloride can be classified as:
The synthesis of 4-Amino-3-cyclobutylbutanoic acid hydrochloride can be achieved through several methods, including:
The choice of reagents and conditions (temperature, solvent, and catalysts) plays a critical role in determining the yield and purity of the final product. For example, using specific protecting groups during synthesis can help prevent unwanted reactions.
The molecular structure of 4-Amino-3-cyclobutylbutanoic acid hydrochloride includes:
The molecular formula for 4-Amino-3-cyclobutylbutanoic acid hydrochloride is , and its molar mass is approximately 195.66 g/mol.
4-Amino-3-cyclobutylbutanoic acid hydrochloride can participate in various chemical reactions typical for amino acids, including:
These reactions are generally facilitated by specific catalysts or under controlled conditions to ensure high selectivity and yield.
Research suggests that compounds with similar structures may influence pathways related to neurotransmitter release or uptake, potentially affecting mood and cognitive functions.
Relevant data includes melting points and solubility metrics which are crucial for practical applications in laboratories.
4-Amino-3-cyclobutylbutanoic acid hydrochloride has potential applications in:
The synthesis of 4-amino-3-cyclobutylbutanoic acid hydrochloride (molecular formula: C₈H₁₅NO₂·HCl) relies on strategic bond formation between the cyclobutane moiety and the butanoic acid backbone. A convergent four-step pathway has been established as optimal, leveraging 3-cyclobutylpropanal as the key cyclobutane-containing precursor [6] [7]. The initial stage involves a Knoevenagel condensation between 3-cyclobutylpropanal and methyl acetoacetate under basic catalysis (piperidine, ethanol, reflux), yielding the α,β-unsaturated ester intermediate. Subsequent hydrogenation (H₂, Pd/C, 50 psi) saturates the double bond, followed by hydrolytic decarboxylation (6M HCl, 110°C) to afford the β-keto acid derivative. The critical reductive amination step utilizes sodium cyanoborohydride in methanol with ammonium acetate, selectively introducing the 4-amino group. Final treatment with concentrated HCl in anhydrous diethyl ether precipitates the hydrochloride salt with >95% purity [6] [7].
Alternative routes employ Michael addition strategies using cyclobutylacetonitrile and acrylic acid derivatives. However, these often suffer from regiochemical challenges and lower overall yields (<45%) compared to the reductive amination approach (68% yield over 4 steps) [7]. Recent advances focus on ring-closing metathesis for constructing strained cyclobutane intermediates, though scalability remains limited [6].
Table 1: Comparison of Synthetic Routes to 4-Amino-3-cyclobutylbutanoic Acid Backbone
Strategy | Key Steps | Overall Yield | Major Limitation |
---|---|---|---|
Reductive Amination | Condensation → Hydrogenation → Decarboxylation → Reductive Amination | 68% | Requires high-pressure hydrogenation |
Michael Addition | Cyclobutylacetonitrile + Ethyl acrylate → Hydrolysis → Decarboxylation | 45% | Regiochemical impurities |
Ring-Closing Metathesis | Diene synthesis → Ruthenium-catalyzed cyclization → Hydrolysis | 32% | Catalyst cost and scalability |
The stereogenic center at C3 presents significant synthetic challenges. Uncontrolled synthesis yields racemic mixtures with diminished pharmacological relevance. Chiral pool strategies utilizing natural amino acids (e.g., trans-4-hydroxy-L-proline) have been explored but require extensive protecting group manipulation [9]. The most efficient approach employs asymmetric hydrogenation of a prochiral enamide precursor using DuPhos-type ligands (e.g., (R,R)-Et-DuPhos/Rh(I)), achieving enantiomeric excesses (ee) >98% [7]. Computational studies reveal that the cyclobutyl group's conformational rigidity enhances stereodifferentiation during catalyst binding, with the exo-conformation favoring the (S)-enantiomer [6].
Diastereomeric resolution via crystallization with L-tartaric acid remains industrially viable. Repeated recrystallization from ethanol/water mixtures increases diastereomeric purity from 82% to >99.5%. However, this method suffers from 35-40% yield loss during purification [7]. Enzymatic resolution using immobilized penicillin acylase selectively deacylates the (R)-enantiomer of N-acetyl precursors, providing the (S)-amide in 97% ee. The liberated (R)-amine can be racemized and recycled, improving atom economy to ~85% [9].
Conversion of the free base to 4-amino-3-cyclobutylbutanoic acid hydrochloride dictates crystalline quality, hygroscopicity, and storage stability. Mechanistic studies reveal a proton transfer-diffusion limited process. Optimal formation occurs via anti-solvent crystallization: the free base dissolved in anhydrous THF is titrated with 3M HCl in isopropanol at 0°C, inducing rapid nucleation [9]. Critical parameters include:
Temperature cycling (0°C → 25°C → 0°C) during aging enlarges crystal domains, yielding plates with >99.5% purity and Carr's Index <10 (excellent flowability). Alternative methods like spray drying yield amorphous solids requiring secondary crystallization [9]. The hydrochloride salt exhibits superior stability vs. hydrobromide or sulfate salts, with <0.1% decomposition after 12 months at 25°C/60% RH.
Table 2: Hydrochloride Salt Crystallization Optimization Parameters
Parameter | Low Yield Condition | Optimized Condition | Effect on Crystal Quality |
---|---|---|---|
HCl Equivalents | 0.95 | 1.08 | Prevents free base inclusion |
Solvent | Ethanol | THF/IPA (4:1) | Reduces solvate formation |
Addition Temperature | 25°C | 0°C | Enhances nucleation density |
Aging Protocol | Isothermal (0°C) | Temperature cycling | Increases crystal size uniformity |
Sustainable synthesis of 4-amino-3-cyclobutylbutanoic acid hydrochloride emphasizes atom economy, catalyst recovery, and solvent reduction. The reductive amination step achieves 89% atom economy versus 63% for classical Gabriel synthesis [7]. Waste minimization is achieved through:
Continuous flow processing intensifies the synthesis, reducing reaction times from 48h (batch) to <3h. A demonstrated plug-flow reactor system combines stages 1-3 (condensation/decarboxylation/hydrogenation) in a single temperature-gradient module, improving energy efficiency by 65% and reducing solvent consumption by 80% [8]. Life cycle assessment confirms flow processing reduces the overall E-factor (kg waste/kg product) from 32 to 7, primarily through solvent recovery (>95% CPME recycled).
Table 3: Green Metrics Comparison for Manufacturing Processes
Metric | Traditional Batch Process | Green Flow Process | Improvement Factor |
---|---|---|---|
PMI (Process Mass Intensity) | 86 | 19 | 4.5x |
E-Factor (kg waste/kg product) | 32 | 7 | 4.6x |
Energy Consumption (kWh/kg) | 310 | 108 | 2.9x |
Solvent Recovery (%) | 45 | 95 | 2.1x |
Comprehensive Compound List
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1